2-acetyl-5-amino-4H-pyrazol-3-one
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Overview
Description
2-Acetyl-5-amino-4H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-amino-4H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of catalysts and controlled temperatures, are crucial to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-amino-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the acetyl group or the pyrazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .
Scientific Research Applications
2-Acetyl-5-amino-4H-pyrazol-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-acetyl-5-amino-4H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-5-amino-4H-pyrazol-4-one: Similar in structure but with different substitution patterns.
5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct functional groups.
4-Amino-3,5-dimethyl-1H-pyrazole: A pyrazole compound with methyl groups instead of acetyl.
Uniqueness
2-Acetyl-5-amino-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups provide versatile sites for further chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-acetyl-5-amino-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)8-5(10)2-4(6)7-8/h2H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZNJWEIQZUPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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